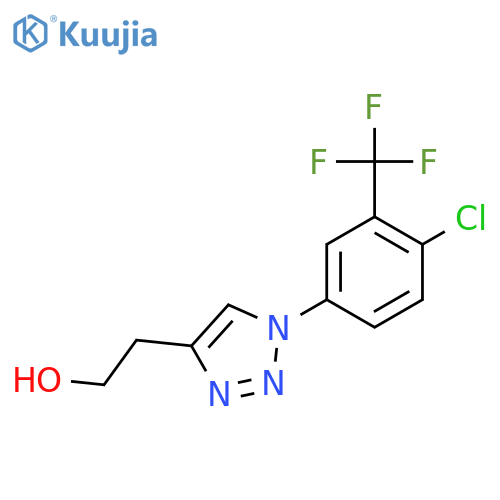

Cas no 1283236-39-4 (2-{1-4-chloro-3-(trifluoromethyl)phenyl-1H-1,2,3-triazol-4-yl}ethan-1-ol)

2-{1-4-chloro-3-(trifluoromethyl)phenyl-1H-1,2,3-triazol-4-yl}ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-{1-4-chloro-3-(trifluoromethyl)phenyl-1H-1,2,3-triazol-4-yl}ethan-1-ol

- F6511-9312

- PZDUEYZNJKLVJN-UHFFFAOYSA-N

- 2-[1-[4-chloro-3-(trifluoromethyl)phenyl]triazol-4-yl]ethanol

- US11634391, Compound 303

- 2-{1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol

- 1283236-39-4

- BDBM601040

- AKOS011689104

- SCHEMBL21792176

-

- インチ: 1S/C11H9ClF3N3O/c12-10-2-1-8(5-9(10)11(13,14)15)18-6-7(3-4-19)16-17-18/h1-2,5-6,19H,3-4H2

- InChIKey: PZDUEYZNJKLVJN-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=CC=1C(F)(F)F)N1C=C(CCO)N=N1

計算された属性

- せいみつぶんしりょう: 291.0386241g/mol

- どういたいしつりょう: 291.0386241g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 305

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 50.9Ų

2-{1-4-chloro-3-(trifluoromethyl)phenyl-1H-1,2,3-triazol-4-yl}ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6511-9312-20mg |

2-{1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol |

1283236-39-4 | 20mg |

$99.0 | 2023-09-08 | ||

| Life Chemicals | F6511-9312-2μmol |

2-{1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol |

1283236-39-4 | 2μmol |

$57.0 | 2023-09-08 | ||

| Life Chemicals | F6511-9312-10μmol |

2-{1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol |

1283236-39-4 | 10μmol |

$69.0 | 2023-09-08 | ||

| Life Chemicals | F6511-9312-1mg |

2-{1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol |

1283236-39-4 | 1mg |

$54.0 | 2023-09-08 | ||

| Life Chemicals | F6511-9312-15mg |

2-{1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol |

1283236-39-4 | 15mg |

$89.0 | 2023-09-08 | ||

| Life Chemicals | F6511-9312-20μmol |

2-{1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol |

1283236-39-4 | 20μmol |

$79.0 | 2023-09-08 | ||

| Life Chemicals | F6511-9312-3mg |

2-{1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol |

1283236-39-4 | 3mg |

$63.0 | 2023-09-08 | ||

| Life Chemicals | F6511-9312-10mg |

2-{1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol |

1283236-39-4 | 10mg |

$79.0 | 2023-09-08 | ||

| Life Chemicals | F6511-9312-40mg |

2-{1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol |

1283236-39-4 | 40mg |

$140.0 | 2023-09-08 | ||

| Life Chemicals | F6511-9312-50mg |

2-{1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol |

1283236-39-4 | 50mg |

$160.0 | 2023-09-08 |

2-{1-4-chloro-3-(trifluoromethyl)phenyl-1H-1,2,3-triazol-4-yl}ethan-1-ol 関連文献

-

2. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

-

Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207

-

Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379

-

Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

-

Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838

-

10. Augmentation of air cathode microbial fuel cell performance using wild type Klebsiella variicolaM. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805

2-{1-4-chloro-3-(trifluoromethyl)phenyl-1H-1,2,3-triazol-4-yl}ethan-1-olに関する追加情報

Comprehensive Introduction to 2-{1-4-chloro-3-(trifluoromethyl)phenyl-1H-1,2,3-triazol-4-yl}ethan-1-ol (CAS No. 1283236-39-4)

In the realm of organic chemistry and pharmaceutical research, 2-{1-4-chloro-3-(trifluoromethyl)phenyl-1H-1,2,3-triazol-4-yl}ethan-1-ol (CAS No. 1283236-39-4) has emerged as a compound of significant interest. This molecule, characterized by its unique triazole core and trifluoromethyl substituent, is widely studied for its potential applications in drug discovery and material science. Researchers are particularly intrigued by its structural versatility, which allows for modifications to enhance bioactivity or tailor physicochemical properties.

The compound’s CAS No. 1283236-39-4 serves as a critical identifier in chemical databases, ensuring accurate referencing in academic and industrial settings. Its systematic name, 2-{1-4-chloro-3-(trifluoromethyl)phenyl-1H-1,2,3-triazol-4-yl}ethan-1-ol, reflects the presence of a chlorophenyl group and a hydroxyethyl side chain, both of which contribute to its reactivity and solubility profile. These features make it a valuable intermediate in synthesizing more complex molecules, particularly in the development of heterocyclic compounds.

Recent trends in chemical research highlight a growing demand for fluorinated compounds due to their enhanced metabolic stability and lipophilicity. The trifluoromethyl group in CAS No. 1283236-39-4 aligns with this trend, as it is often incorporated into bioactive molecules to improve their pharmacokinetic properties. This has led to increased interest in the compound’s potential role in designing new therapeutic agents, especially in areas like oncology and infectious diseases.

From a synthetic perspective, 2-{1-4-chloro-3-(trifluoromethyl)phenyl-1H-1,2,3-triazol-4-yl}ethan-1-ol is often synthesized via click chemistry, a method renowned for its efficiency and selectivity. The 1,2,3-triazole ring formed during this process is highly stable and resistant to metabolic degradation, making it a preferred scaffold in medicinal chemistry. Researchers frequently explore its derivatives to optimize drug-like properties, such as bioavailability and target affinity.

In material science, the compound’s aromatic and polar functional groups enable its use in designing advanced polymers and coatings. Its ability to participate in hydrogen bonding and π-π stacking interactions makes it a candidate for creating functional materials with tailored mechanical or electronic properties. This dual applicability in both life sciences and materials engineering underscores its interdisciplinary relevance.

Environmental and safety considerations are also paramount when working with CAS No. 1283236-39-4. While the compound is not classified as hazardous under standard guidelines, proper handling protocols are recommended to ensure workplace safety. Its low ecotoxicity profile, as suggested by preliminary studies, further supports its sustainable use in industrial applications.

Looking ahead, the exploration of 2-{1-4-chloro-3-(trifluoromethyl)phenyl-1H-1,2,3-triazol-4-yl}ethan-1-ol is expected to expand, driven by advancements in computational chemistry and high-throughput screening. Virtual modeling tools can predict its interactions with biological targets, accelerating the discovery of novel applications. Additionally, the rise of green chemistry principles may inspire more eco-friendly synthetic routes for this compound.

In summary, CAS No. 1283236-39-4 represents a versatile and promising chemical entity with broad potential across multiple disciplines. Its structural features, combined with contemporary research trends, position it as a key player in the development of next-generation pharmaceuticals and advanced materials. As scientific inquiry progresses, this compound is likely to remain at the forefront of innovation in chemical sciences.

1283236-39-4 (2-{1-4-chloro-3-(trifluoromethyl)phenyl-1H-1,2,3-triazol-4-yl}ethan-1-ol) 関連製品

- 842968-42-7(3-(5-methylfuran-2-yl)-N-{5-(3-methylphenyl)methyl-1,3-thiazol-2-yl}propanamide)

- 22382-97-4(a,3-dimethyl-4-Pyridinemethanol)

- 2172043-59-1(2-({2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}methyl)pentanoic acid)

- 2171658-39-0(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(oxan-4-yl)methylcarbamoyl}propanoic acid)

- 143456-26-2(2H-Pyran-2,4(3H)-dione, 6-ethyldihydro-, (S)-)

- 923103-32-6(4-tert-butyl-N-3-methoxy-4-(2-oxopyrrolidin-1-yl)phenylbenzamide)

- 1820569-60-5(2-Morpholinecarboxylic acid, ethyl ester, (2R)-)

- 2107014-31-1(3-(3-Hydroxy-2,2-dimethylpropyl)pyrrolidin-2-one)

- 2171880-70-7(4-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolane-2-amido}oxolane-3-carboxylic acid)

- 1234616-72-8(Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate)